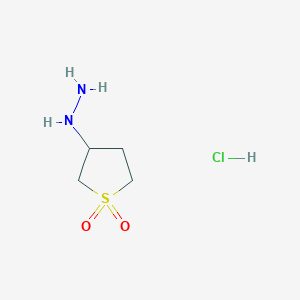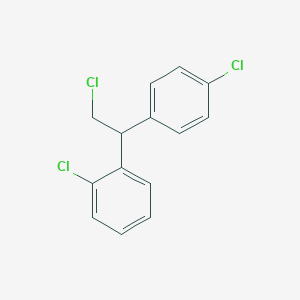
Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethyl)- is a chemical compound that belongs to the family of chlorinated hydrocarbons. It is commonly known as "DDT," which stands for dichlorodiphenyltrichloroethane. DDT was widely used as an insecticide during the mid-20th century, but its use has been banned in many countries due to its harmful effects on the environment and human health.
作用机制
DDT acts as a neurotoxin, affecting the nervous system of insects and other animals. It works by binding to the sodium channels in the nerve cells, preventing the proper flow of sodium ions and disrupting the normal functioning of the nervous system. This leads to paralysis and death in insects and other animals.
生化和生理效应
DDT has been shown to have a wide range of biochemical and physiological effects on various organisms. It has been linked to reproductive problems, developmental delays, and immune system dysfunction in humans and other animals. DDT has also been shown to disrupt the endocrine system, leading to hormonal imbalances and other health problems.
实验室实验的优点和局限性
DDT has several advantages for use in lab experiments, including its low cost and high potency as an insecticide. However, its use is limited due to its harmful effects on the environment and human health. Many countries have banned the use of DDT, and alternatives such as pyrethroids and neonicotinoids have been developed for use in agriculture and scientific research.
未来方向
Future research on DDT should focus on developing safer and more effective alternatives for use in agriculture and scientific research. Studies should also be conducted to better understand the long-term effects of DDT exposure on human health and the environment. Additionally, research should be conducted to identify and mitigate the effects of DDT contamination in areas where it was previously used.
合成方法
The synthesis of DDT involves the reaction of chloral with chlorobenzene in the presence of sulfuric acid. The reaction produces 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane, which is then treated with thionyl chloride to produce DDT. The chemical reaction can be represented as follows:
C6H5Cl + CCl3CHO → C6H5CCl3 + H2O
C6H5CCl3 + SOCl2 → C6H5Cl2C(CCl3)H + SO2
科学研究应用
DDT has been used extensively in scientific research to study its effects on various organisms, including insects, birds, and humans. Insecticide resistance is a major concern in the field of agriculture, and DDT has been used to study the mechanisms of insecticide resistance in mosquitoes and other insects. DDT has also been used to study the effects of environmental toxins on bird populations, particularly in the case of the bald eagle, which was nearly driven to extinction due to DDT contamination.
属性
CAS 编号 |
13312-58-8 |
|---|---|
产品名称 |
Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethyl)- |
分子式 |
C14H11Cl3 |
分子量 |
285.6 g/mol |
IUPAC 名称 |
1-chloro-2-[2-chloro-1-(4-chlorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H11Cl3/c15-9-13(10-5-7-11(16)8-6-10)12-3-1-2-4-14(12)17/h1-8,13H,9H2 |
InChI 键 |
NZTOLWBXRJOJED-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(CCl)C2=CC=C(C=C2)Cl)Cl |
规范 SMILES |
C1=CC=C(C(=C1)C(CCl)C2=CC=C(C=C2)Cl)Cl |
其他 CAS 编号 |
13312-58-8 |
同义词 |
1-chloro-2-[2-chloro-1-(4-chlorophenyl)ethyl]benzene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



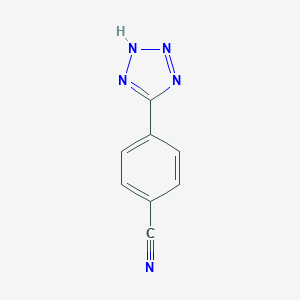

![[(2-Oxoindol-3-yl)amino]urea](/img/structure/B86935.png)
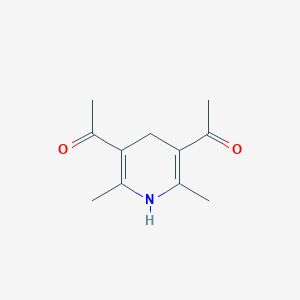
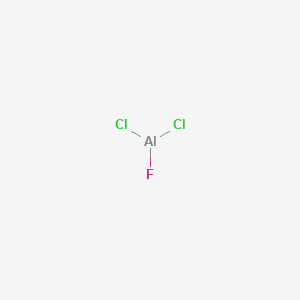

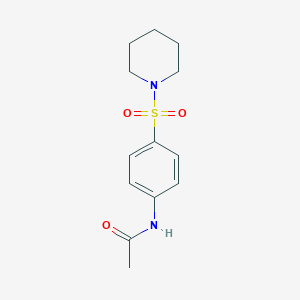
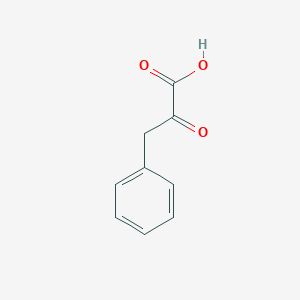
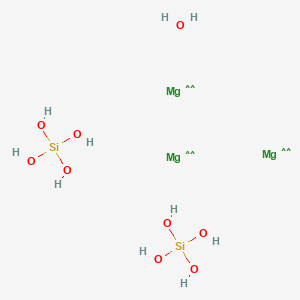
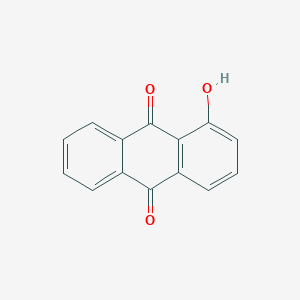
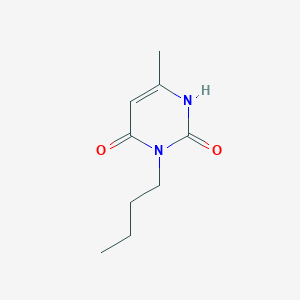
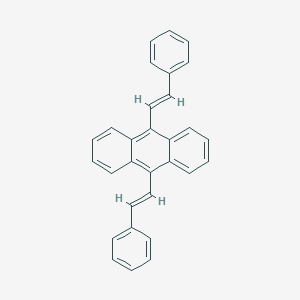
![1,5-Dioxaspiro[5.5]undecane](/img/structure/B86954.png)
